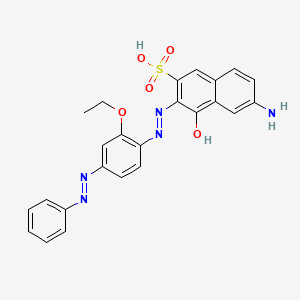![molecular formula C13H13NO3 B14288808 6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one CAS No. 118560-12-6](/img/no-structure.png)
6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one is a complex organic compound with the molecular formula C13H13NO3. It belongs to the class of bicyclic compounds, specifically the azabicyclo octane family, which are known for their unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one typically involves the nucleophilic attack and intramolecular cyclization of suitable precursors. One common method involves the use of cyclopentane and piperidine derivatives as starting materials . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one involves its interaction with specific molecular targets. The compound’s bicyclic structure provides rigidity, which is crucial for its binding to biological targets. It may act on various pathways, including enzyme inhibition or receptor modulation, depending on its specific functional groups and derivatives .
Comparison with Similar Compounds
Similar Compounds
- N-Benzoyl-ε-caprolactam
- N-Benzoyl-2-pyrrolidone
- 8-Azabicyclo[3.2.1]octane derivatives
Uniqueness
6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one is unique due to its specific structural features, including the presence of an oxa-bridge and a benzoyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
| 118560-12-6 | |
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
6-benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C13H13NO3/c15-12(9-5-2-1-3-6-9)14-11-8-4-7-10(17-11)13(14)16/h1-3,5-6,10-11H,4,7-8H2 |
InChI Key |
YOQYNWTXZIGAEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)N(C(C1)O2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


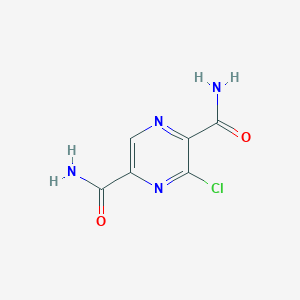
![[(2-Bromophenyl)methylideneamino]urea](/img/structure/B14288756.png)
![Methyl 3-[4-(benzyloxy)phenyl]prop-2-ynoate](/img/structure/B14288757.png)
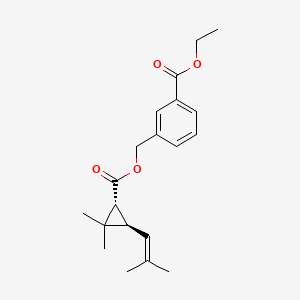
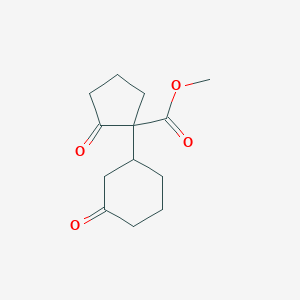

![L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-, phenylmethyl ester (9CI)](/img/structure/B14288785.png)
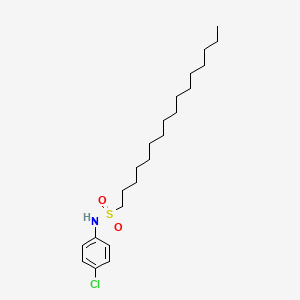
![7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B14288814.png)
